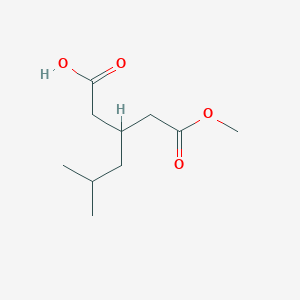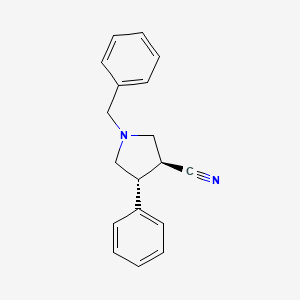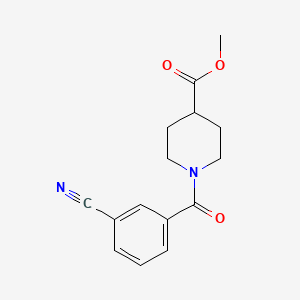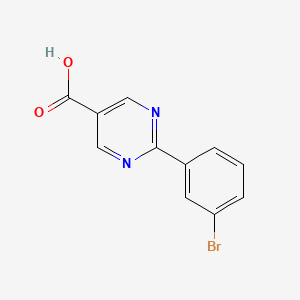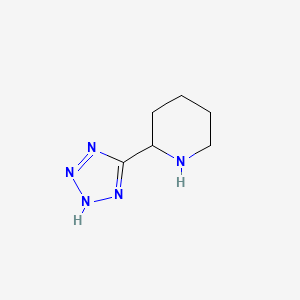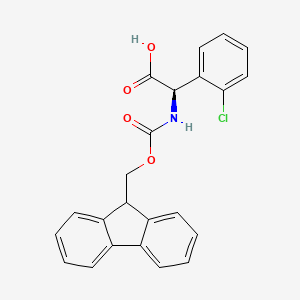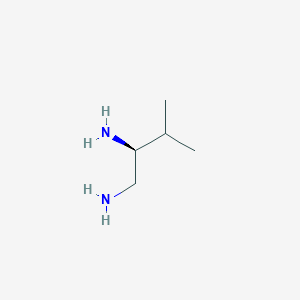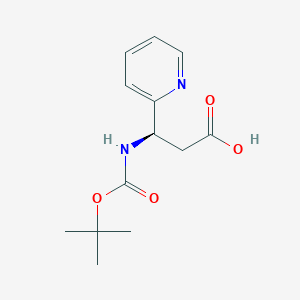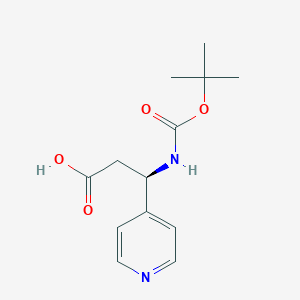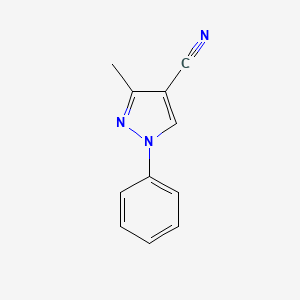
3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile can be synthesized through a one-pot multicomponent reaction. This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported manganese dioxide as a recyclable catalyst in water . The reaction typically proceeds at room temperature and yields the desired product in high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as recyclable catalysts and aqueous reaction media, is emphasized to ensure environmentally friendly and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction of the nitrile group to amines using reducing agents like Raney-nickel alloy and formic acid.
Substitution: Substitution reactions involving the nitrile group to form different functional groups such as amides, carboxylic acids, and esters.
Common Reagents and Conditions:
Oxidation: Orthophosphoric acid, formic acid, hydroxylamine hydrochloride.
Reduction: Raney-nickel alloy, formic acid.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Pyrazole-4-carbonitrile derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Amides, carboxylic acids, esters, and other functionalized pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, modulating their functions. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure with a chloro substituent and an aldehyde group.
5-Amino-1H-pyrazole-4-carbonitrile: Contains an amino group instead of a phenyl group.
1,3-Diphenyl-1H-pyrazole-4-carbonitrile: Contains an additional phenyl group.
Uniqueness: 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a nitrile group on the pyrazole ring makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
18093-92-0 |
|---|---|
Molekularformel |
C11H9N3 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
3-methyl-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h2-6,8H,1H3 |
InChI-Schlüssel |
AMRLEOIAAVRDSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




